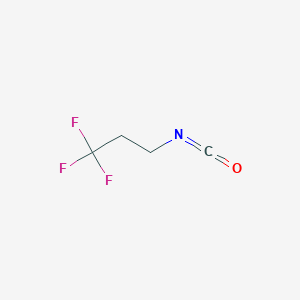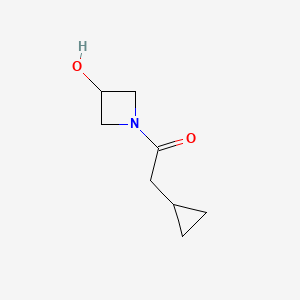
1,1,1-三氟-3-异氰酸丙烷
描述
1,1,1-Trifluoro-3-isocyanatopropane is a colorless, odorless, and highly reactive chemical compound with the molecular formula C₄H₄F₃NO. It has gained significant attention in various fields of research due to its unique chemical and biological properties.
科学研究应用
1,1,1-Trifluoro-3-isocyanatopropane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
准备方法
1,1,1-Trifluoro-3-isocyanatopropane can be synthesized through several methods. One common synthetic route involves the reaction of 4,4,4-trifluorobutanoic acid with diphenyl phosphoryl azide and triethylamine in toluene at 80°C for 1 hour. After cooling to room temperature, the reaction mixture is further processed with tetrahydrofuran and O-1-(4-(trifluoromethoxy)phenylsulfonyl)piperidin-4-yl)hydroxylamine, followed by purification through column chromatography and recrystallization .
化学反应分析
1,1,1-Trifluoro-3-isocyanatopropane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: It can be used as a monomer in polymerization reactions to form polyurethanes and other polymers.
Common reagents used in these reactions include diphenyl phosphoryl azide, triethylamine, and tetrahydrofuran. The major products formed from these reactions depend on the specific reagents and conditions used .
作用机制
The mechanism of action of 1,1,1-Trifluoro-3-isocyanatopropane involves its highly reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to modify proteins and other biomolecules, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and context .
相似化合物的比较
1,1,1-Trifluoro-3-isocyanatopropane can be compared with other similar compounds such as:
1,1,1-Trifluoro-3-iodopropane: Used in the preparation of quaternary salts and studied for its reactivity with pyrazine, pyridazine, and pyrimidine.
1,1,1-Trifluoro-3-(octylthio)acetone:
The uniqueness of 1,1,1-Trifluoro-3-isocyanatopropane lies in its highly reactive isocyanate group, which makes it a valuable compound for various chemical and biological applications.
属性
IUPAC Name |
1,1,1-trifluoro-3-isocyanatopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO/c5-4(6,7)1-2-8-3-9/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGBAGWEUXSTGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406-97-3 | |
| Record name | 1,1,1-trifluoro-3-isocyanatopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1468827.png)



![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol](/img/structure/B1468834.png)
![3-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1468835.png)


![(3-methylbutan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1468841.png)


![1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468847.png)


